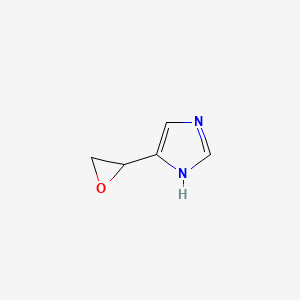![molecular formula C11H13Cl2N B15323382 2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)
2-[(2,4-Dichlorophenyl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorobenzyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to the nitrogen atom of the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorobenzyl)pyrrolidine typically involves the reaction of 2,4-dichlorobenzyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2,4-Dichlorobenzyl chloride+Pyrrolidine→2-(2,4-Dichlorobenzyl)pyrrolidine+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-Dichlorobenzyl)pyrrolidine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: The chlorines on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated pyrrolidine derivatives.
Substitution: Formation of substituted benzyl pyrrolidines.
Applications De Recherche Scientifique
2-(2,4-Dichlorobenzyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorobenzyl)pyrrolidine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dichlorobenzyl)pyrrolidine
- 2-(2,4-Dichlorobenzyl)pyrrolidine hydrochloride
- 2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid
Comparison
2-(2,4-Dichlorobenzyl)pyrrolidine is unique due to the specific positioning of the dichlorobenzyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C11H13Cl2N |
|---|---|
Poids moléculaire |
230.13 g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13Cl2N/c12-9-4-3-8(11(13)7-9)6-10-2-1-5-14-10/h3-4,7,10,14H,1-2,5-6H2 |
Clé InChI |
VSXVOJLCNNDQHI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


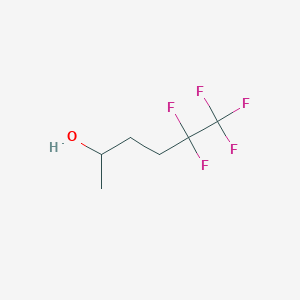
![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
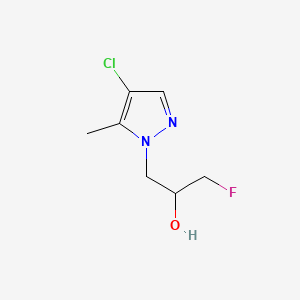
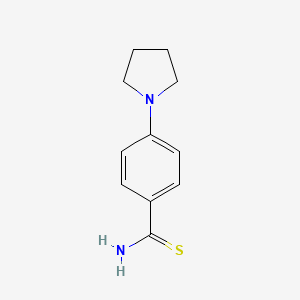

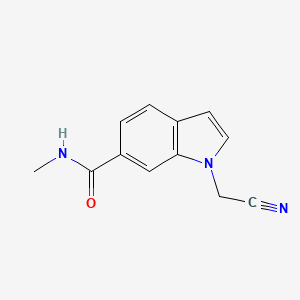
![{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)

![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
![3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B15323375.png)
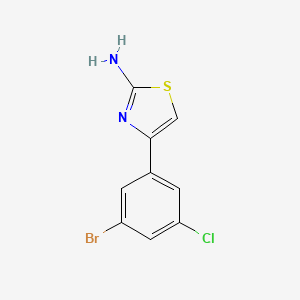
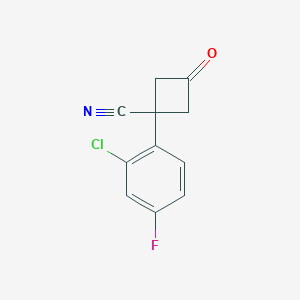
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B15323384.png)
